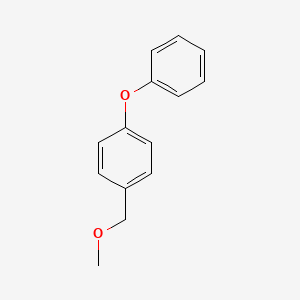
alpha-Methoxyphenoxytoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methoxyphenoxytoluene: is a chemical compound commonly used as a preservative and antifungal agent. It is known for its ability to prevent microbial contamination in food and cosmetics, thereby extending their shelf life. Additionally, it finds applications in various industries, including plastics, adhesives, and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of alpha-Methoxyphenoxytoluene typically involves the reaction of methoxyphenol with toluene under specific conditions. The reaction is often catalyzed by an acid or base, and the temperature and pressure are carefully controlled to optimize yield and purity .
Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: : Alpha-Methoxyphenoxytoluene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzoic acid, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
Alpha-Methoxyphenoxytoluene has a wide range of scientific research applications:
Chemistry: It is used as a starting material for synthesizing other complex molecules.
Biology: Its antifungal properties make it valuable in studying microbial growth and inhibition.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new antifungal drugs.
Industry: It is utilized in the production of plastics, adhesives, and pesticides, where its preservative properties are beneficial
Mechanism of Action
The mechanism of action of alpha-Methoxyphenoxytoluene involves its interaction with microbial cell membranes, leading to the disruption of cellular processes. It targets specific enzymes and proteins, inhibiting their function and ultimately causing cell death. The exact molecular pathways involved are still under investigation, but it is believed to interfere with the synthesis of essential cellular components .
Comparison with Similar Compounds
Alpha-Methoxyphenoxytoluene can be compared with other similar compounds such as:
Phenoxyethanol: Another preservative with similar antimicrobial properties but different chemical structure.
Benzyl Alcohol: Used as a preservative and solvent, it has a different mechanism of action.
Parabens: Widely used preservatives with a different chemical structure and potential health concerns .
Uniqueness: : this compound stands out due to its specific chemical structure, which imparts unique properties such as higher stability and effectiveness as a preservative. Its versatility in various applications also makes it a valuable compound in both research and industry .
Properties
CAS No. |
32718-50-6 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-phenoxybenzene |
InChI |
InChI=1S/C14H14O2/c1-15-11-12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
YDGFWBUHUUSSRS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















